6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like iron(III) chloride (FeCl3) to accelerate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazine
Uniqueness
What sets this compound apart from these similar compounds is its trifluoromethyl group, which imparts unique electronic and steric properties. This group enhances the compound’s stability and reactivity, making it particularly valuable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H4F3N3O2 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-12-6-5(7(15)16)2-13-14(6)3-4/h1-3H,(H,15,16) |
InChI Key |
ARPKRRXCMNEBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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